molecular formula C20H24N4O5S B12781193 M7Ubk3FJ4N CAS No. 163209-37-8

M7Ubk3FJ4N

Cat. No.: B12781193
CAS No.: 163209-37-8
M. Wt: 432.5 g/mol
InChI Key: PXSDSRKJCWOYNE-SFHVURJKSA-N
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Description

. This compound is recognized by its unique identifier assigned by the FDA . It is a bicyclic compound with significant potential in various scientific fields.

Chemical Reactions Analysis

M7Ubk3FJ4N undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

M7Ubk3FJ4N has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of M7Ubk3FJ4N involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways and targets involved depend on the specific application and context .

Comparison with Similar Compounds

M7Ubk3FJ4N can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • L-750035
  • L-750036
  • L-750037

These compounds share similar structures but may differ in their specific chemical properties and applications .

Properties

CAS No.

163209-37-8

Molecular Formula

C20H24N4O5S

Molecular Weight

432.5 g/mol

IUPAC Name

(2S)-2-(benzenesulfonamido)-3-[(4-piperazin-1-ylbenzoyl)amino]propanoic acid

InChI

InChI=1S/C20H24N4O5S/c25-19(15-6-8-16(9-7-15)24-12-10-21-11-13-24)22-14-18(20(26)27)23-30(28,29)17-4-2-1-3-5-17/h1-9,18,21,23H,10-14H2,(H,22,25)(H,26,27)/t18-/m0/s1

InChI Key

PXSDSRKJCWOYNE-SFHVURJKSA-N

Isomeric SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(=O)NC[C@@H](C(=O)O)NS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(=O)NCC(C(=O)O)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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